molecular formula C25H39NO5 B15191128 1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- CAS No. 434898-80-3

1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)-

Cat. No.: B15191128
CAS No.: 434898-80-3
M. Wt: 433.6 g/mol
InChI Key: BZDPHNAHPCCTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- is a complex organic compound with a unique spiro structure. This compound is characterized by its spirocyclic framework, which includes both oxygen and nitrogen atoms, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 4-piperidone with propylene glycol to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dioxa-9-azaspiro(5.5)undecane: A simpler analog without the hexamethyl and oxiranylmethoxyphenyl groups.

    3,9-Diazaspiro(5.5)undecane: Contains two nitrogen atoms in the spirocyclic core.

    1,7-Dioxaspiro(5.5)undecane: Features two oxygen atoms in the spirocyclic core.

Uniqueness

1,5-Dioxa-9-azaspiro(5.5)undecane, 3,3,8,8,10,10-hexamethyl-9-(1-(4-(oxiranylmethoxy)phenyl)ethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

434898-80-3

Molecular Formula

C25H39NO5

Molecular Weight

433.6 g/mol

IUPAC Name

3,3,8,8,10,10-hexamethyl-9-[1-[4-(oxiran-2-ylmethoxy)phenyl]ethoxy]-1,5-dioxa-9-azaspiro[5.5]undecane

InChI

InChI=1S/C25H39NO5/c1-18(19-8-10-20(11-9-19)27-12-21-13-28-21)31-26-23(4,5)14-25(15-24(26,6)7)29-16-22(2,3)17-30-25/h8-11,18,21H,12-17H2,1-7H3

InChI Key

BZDPHNAHPCCTIC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2CO2)ON3C(CC4(CC3(C)C)OCC(CO4)(C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.